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molecular formula C6H12BrClO2S B8321136 6-Bromohexanesulfonyl chloride

6-Bromohexanesulfonyl chloride

Cat. No. B8321136
M. Wt: 263.58 g/mol
InChI Key: TXCXKOWLDGRHHD-UHFFFAOYSA-N
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Patent
US06172228B2

Procedure details

Thionyl chloride (10.3 ml, 140.4 mmol) and N,N-dimethylformamide (one drop) were added to sodium 6-bromohexanesulfonate (5.00 g, 18.7 mmol) prepared by a process described in Org. Synth., Coll. Vol. II, 558 or WO95/19345 Pamphlet. The mixture was refluxed for 4 hours. The reaction mixture was concentrated in vacuo. The concentrate was diluted with benzene (50 ml). The resulting solution was washed twice with water (15 ml) and then with brine (10 ml), and thereafter dried over calcium chloride. The solvent was removed by evaporation in vacuo. Crude 6-bromohexanesulfonyl chloride (1.61 g) was obtained as a pale yellow oil.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
sodium 6-bromohexanesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][S:12]([O-:15])(=O)=[O:13].[Na+]>CN(C)C=O>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][S:12]([Cl:3])(=[O:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
sodium 6-bromohexanesulfonate
Quantity
5 g
Type
reactant
Smiles
BrCCCCCCS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by a process
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The concentrate was diluted with benzene (50 ml)
WASH
Type
WASH
Details
The resulting solution was washed twice with water (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (10 ml), and thereafter dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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